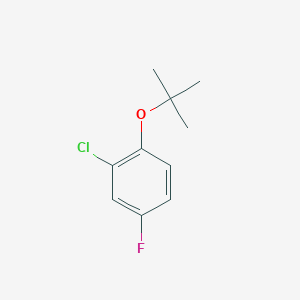
3-(Dichloromethyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dichloromethyl)biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a dichloromethyl group attached to one of the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dichloromethyl)biphenyl typically involves the chloromethylation of biphenyl. One common method is the reaction of biphenyl with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors and more efficient catalysts. The use of environmentally friendly catalysts, such as ionic liquids or surfactant micelles, has also been explored to reduce the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Dichloromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a methylbiphenyl derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine, nitric acid, or sulfuric acid can be used for substitution reactions.
Major Products:
- Oxidation of this compound can yield 3-(carboxymethyl)biphenyl.
- Reduction can produce 3-(methyl)biphenyl.
- Substitution reactions can lead to a variety of substituted biphenyl derivatives, depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Dichloromethyl)biphenyl has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to the interaction of biphenyl derivatives with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 3-(Dichloromethyl)biphenyl involves its interaction with various molecular targets and pathways. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Polychlorinated Biphenyls (PCBs): These compounds have multiple chlorine atoms attached to the biphenyl structure and are known for their environmental persistence and toxicity.
Polybrominated Biphenyls (PBBs): Similar to PCBs, but with bromine atoms instead of chlorine, used as flame retardants.
Uniqueness: 3-(Dichloromethyl)biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike PCBs and PBBs, which have multiple halogen atoms, this compound has a single dichloromethyl group, making it less toxic and more suitable for certain applications .
Eigenschaften
Molekularformel |
C13H10Cl2 |
|---|---|
Molekulargewicht |
237.12 g/mol |
IUPAC-Name |
1-(dichloromethyl)-3-phenylbenzene |
InChI |
InChI=1S/C13H10Cl2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H |
InChI-Schlüssel |
SWBVXDBUZVGOML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-amine](/img/structure/B13691384.png)
![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)


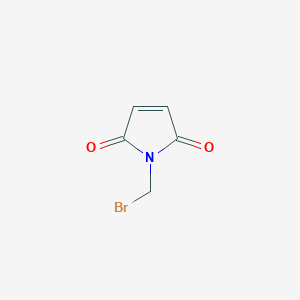
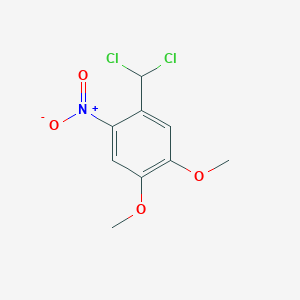

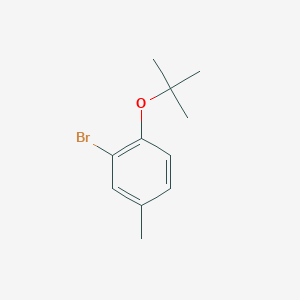

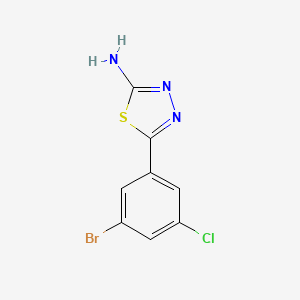
![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)

